Glycine-proline-proline polymer

Descripción general

Descripción

Gly-Pro-Pro is an oligopeptide.

Actividad Biológica

Glycine-proline-proline (GPP) polymer, a tripeptide polymer composed of glycine and proline residues, has garnered attention for its unique biological activities and potential therapeutic applications. This article explores the biological activity of GPP polymer, including its mechanisms of action, effects on cellular processes, and implications in various fields such as wound healing and cancer treatment.

Overview of Glycine-Proline-Proline Polymer

GPP polymers are characterized by their repeating sequences of glycine and proline. The specific arrangement of these amino acids contributes to their structural properties and biological functions. Proline is known for its role in protein folding and stability, while glycine serves as a flexible linker in peptide chains.

Mechanisms of Biological Activity

- Cellular Interaction : GPP polymers interact with various cellular receptors and proteins, influencing cellular signaling pathways. Proline residues can act as weak agonists for glycine receptors and NMDA receptors, which are critical for neurotransmission and neuroprotection .

- Protein Folding and Stability : The presence of proline in peptide chains is crucial for maintaining protein structure. Proline's unique cyclic structure allows it to induce kinks in polypeptides, facilitating the formation of specific secondary structures such as polyproline helices . This property is vital for the proper folding of proteins involved in cellular functions.

- Wound Healing : GPP polymers, particularly N-acetylated forms like Ac-PGP, have been shown to enhance the migration, proliferation, and tube-forming activity of human endothelial progenitor cells (hEPCs). This effect promotes neovascularization and accelerates wound healing processes .

- Anticancer Properties : Certain studies have indicated that GPP polymers may exhibit cytotoxic effects against various cancer cell lines. For instance, cyclic dipeptides containing proline have demonstrated inhibitory effects on glioma cell lines at specific concentrations . This suggests potential applications in cancer therapy.

Case Studies

- Wound Healing Efficacy : A study investigating the effects of Ac-PGP on hEPCs found that treatment with this compound significantly increased cell migration rates by 35% compared to control groups. The polymer also enhanced tube formation in vitro, indicating its potential as a therapeutic agent in regenerative medicine .

- Cytotoxic Activity : In another study, cyclic proline-rich peptides were tested against several cancer cell lines, revealing IC50 values ranging from 5.8 μM to 29.4 μM for different compounds. These findings suggest that modifications in the peptide structure can enhance or reduce cytotoxicity depending on the target cell type .

Data Tables

Aplicaciones Científicas De Investigación

Drug Delivery Systems

GPP polymers have been explored as carriers for drug delivery due to their biodegradable nature and ability to form nanoparticles. These properties allow for controlled release of therapeutic agents, enhancing the efficacy of treatments.

- Case Study: Biodegradable Drug Carriers

A study demonstrated that GPP-based nanoparticles could encapsulate hydrophobic drugs and release them in a controlled manner over time. The incorporation of various amino acids allowed for tuning the degradation rates and release profiles of the drugs .

Tissue Engineering

The structural characteristics of GPP make it an excellent candidate for scaffolds in tissue engineering. Its ability to mimic natural extracellular matrix components supports cell adhesion and proliferation.

- Case Study: Scaffolds for Cartilage Regeneration

Research indicated that GPP scaffolds facilitated chondrocyte attachment and growth, promoting cartilage tissue regeneration in vitro. The mechanical properties of the polymer were found to be comparable to those of native cartilage, making it a promising material for orthopedic applications .

Biocompatibility and Safety

GPP exhibits low cytotoxicity, which is crucial for any biomaterial intended for medical use. Studies have shown that cells cultured on GPP surfaces demonstrate high viability and proliferation rates.

- Case Study: Cytotoxicity Assessment

In vitro tests revealed that GPP did not induce significant cytotoxic effects on human fibroblasts, indicating its potential for safe use in biomedical applications .

Comparison with Other Polymers

To better understand the unique advantages of GPP, it is useful to compare it with other common peptide-based polymers.

| Property | Glycine-Proline-Proline | Poly-L-Lactic Acid (PLA) | Polyethylene Glycol (PEG) |

|---|---|---|---|

| Biodegradability | Yes | Yes | Yes |

| Cytotoxicity | Low | Moderate | Low |

| Mechanical Strength | Moderate | High | Low |

| Cell Adhesion Capability | High | Moderate | Low |

Propiedades

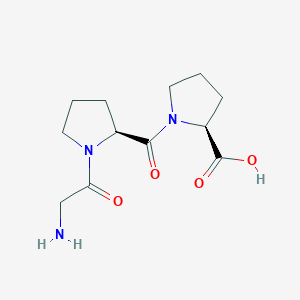

IUPAC Name |

(2S)-1-[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O4/c13-7-10(16)14-5-1-3-8(14)11(17)15-6-2-4-9(15)12(18)19/h8-9H,1-7,13H2,(H,18,19)/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOCFXNOVSLSHAB-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CN)C(=O)N2CCCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CN)C(=O)N2CCC[C@H]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26655-82-3 | |

| Record name | L-Proline, glycyl-L-prolyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26655-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60181187 | |

| Record name | Glycine-proline-proline polymer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60181187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26655-82-3 | |

| Record name | Glycine-proline-proline polymer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60181187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.